molecular formula C19H16N2O3S B2761716 (Z)-4-methoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 941871-79-0

(Z)-4-methoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2761716
CAS RN: 941871-79-0
M. Wt: 352.41
InChI Key: WMPRILZPHXLOSW-VXPUYCOJSA-N
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Description

This compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are part of many important drugs . The compound also contains methoxy and propynyl groups, which can influence its physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, methoxy groups, and a propynyl group. Techniques such as FTIR, NMR, and mass spectrometry are typically used to confirm the structure of synthesized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some benzothiazole derivatives are known to inhibit certain enzymes, which can lead to their biological effects .

properties

IUPAC Name

4-methoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-4-11-21-16-10-9-15(24-3)12-17(16)25-19(21)20-18(22)13-5-7-14(23-2)8-6-13/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPRILZPHXLOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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